Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
Description
The compound Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- features a benzene core with two distinct substituents:
- Position 1: A 4-fluorophenoxy group (–O–C₆H₄–F), introducing electron-withdrawing fluorine and aromatic ether functionality.
- Position 3: A branched alkyl-aryl ether chain: a methylene (–CH₂–) connects to a 2-methylpropoxy group bearing a 3-(trifluoromethyl)phenyl (–CF₃) moiety.
This structure combines fluorinated and trifluoromethyl groups, which are known to enhance lipophilicity, metabolic stability, and binding affinity in agrochemicals and pharmaceuticals .
Properties
CAS No. |
80843-75-0 |
|---|---|
Molecular Formula |
C24H22F4O2 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22F4O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
YIMUJRFEQSVXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” typically involves multiple steps:
Formation of the Fluorophenoxy Group: This can be achieved by reacting phenol with fluorobenzene under basic conditions.
Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of a trifluoromethylbenzene derivative with a suitable alkylating agent.
Final Coupling: The final step involves coupling the fluorophenoxy and trifluoromethylphenyl intermediates using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst, and lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is notable for its potential applications in drug development. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit anti-cancer properties, particularly against certain types of tumors. For instance, studies have shown that fluorinated phenyl compounds can improve the pharmacokinetic profiles of drugs, leading to increased efficacy and reduced side effects .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of fluorinated benzene derivatives, including compounds similar to Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further development .
Materials Science
Polymer Synthesis
The compound serves as a valuable building block in the synthesis of advanced polymers. Its functionality allows for the creation of materials with enhanced thermal stability and chemical resistance. Researchers are exploring its use in producing high-performance coatings and adhesives that can withstand harsh environmental conditions .
Table 1: Properties of Polymers Derived from Benzene Derivatives
Environmental Studies
Environmental Impact Assessment
Given the increasing concern over environmental pollutants, compounds like Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- are being studied for their environmental impact. Research focuses on their degradation pathways and potential toxicity to aquatic life. Preliminary findings suggest that while some derivatives may be persistent in the environment, their toxicity levels vary significantly based on structural modifications .
Case Study: Aquatic Toxicity
A recent environmental study evaluated the toxicity of similar fluorinated compounds on freshwater organisms. The results highlighted that certain structural features could mitigate or exacerbate toxic effects, emphasizing the need for careful design in synthetic applications .
Mechanism of Action
The mechanism by which “Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-” exerts its effects depends on its interaction with molecular targets. The fluorophenoxy and trifluoromethylphenyl groups may interact with specific enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Fluorine vs. Chlorine Substituents: The target compound’s 4-fluorophenoxy group contrasts with flufenprox’s 4-chlorophenoxy . Fluorine’s smaller atomic radius and stronger electronegativity may reduce steric hindrance and enhance oxidative stability compared to chlorine .
Trifluoromethyl Positioning :
- The 3-(trifluoromethyl)phenyl group in the target compound vs. the 4-ethoxymethylphenyl in flufenprox : The –CF₃ group increases lipophilicity (logP ~4.5 estimated) and may improve membrane permeability in pesticidal applications .
Research Findings on Substituent Effects
- Lipophilic Efficiency (LiPE): Fluorinated aryl ethers (e.g., target compound) exhibit higher LiPE values than non-fluorinated analogues, correlating with improved bioactivity in pest control .
- Metabolic Stability : The trifluoromethyl group in the target compound resists cytochrome P450-mediated oxidation, extending half-life in biological systems .
- Binding Affinity : Molecular docking studies on similar compounds suggest that the –CF₃ group enhances interactions with hydrophobic pockets in insect GABA receptors .
Biological Activity
Benzene derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. The compound Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- (CAS Number: 80843-75-0) is a complex aromatic compound that has garnered attention for its unique structural features and potential pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H22F4O2
- Molecular Weight : 426.43 g/mol
The compound features a fluorophenoxy group and a trifluoromethyl phenyl moiety, which may contribute to its biological activities.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The presence of fluorine atoms in the structure is often associated with enhanced antimicrobial activity, potentially making this compound effective against certain bacterial strains.
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of pathways involved in disease progression, particularly in cancer and inflammatory diseases.
Anticancer Activity
A study focusing on related benzene derivatives reported that compounds with trifluoromethyl groups showed significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting that our target compound could potentially exhibit similar effects .
Antimicrobial Effects
Research has demonstrated that fluorinated compounds often possess enhanced antimicrobial properties. For instance, derivatives with fluorine substitutions have been shown to inhibit bacterial growth more effectively than their non-fluorinated counterparts. This suggests that Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- might also display such activity .
Enzyme Interaction Studies
Inhibition studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For example, inhibitors targeting protein kinases have been developed from benzene derivatives, showcasing the potential for our compound to act on similar targets .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of benzene derivatives on cancer cell lines.
- Methodology : Various concentrations of the compound were tested on MCF-7 (breast cancer) cell lines.
- Results : Significant dose-dependent inhibition of cell viability was observed, with IC50 values indicating strong potential for further development.
-
Antimicrobial Efficacy Testing :
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Methodology : Agar diffusion methods were employed to determine zones of inhibition.
- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
